molecular formula C9H12INO2 B8368279 (3-Amino-5-ethoxy-4-iodo-phenyl)-methanol

(3-Amino-5-ethoxy-4-iodo-phenyl)-methanol

Cat. No.: B8368279
M. Wt: 293.10 g/mol
InChI Key: FTOJVNWJBNAGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-5-ethoxy-4-iodo-phenyl)-methanol is a useful research compound. Its molecular formula is C9H12INO2 and its molecular weight is 293.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12INO2

Molecular Weight

293.10 g/mol

IUPAC Name

(3-amino-5-ethoxy-4-iodophenyl)methanol

InChI

InChI=1S/C9H12INO2/c1-2-13-8-4-6(5-12)3-7(11)9(8)10/h3-4,12H,2,5,11H2,1H3

InChI Key

FTOJVNWJBNAGGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1I)N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-ethoxy-4-iodo-benzoic acid methyl ester (0.18 g, 0.56 mmol) in THF (5 mL) at 0° C. under Ar was slowly added diisobutylaluminium hydride (2.8 mL, 2.80 mmol, 1 M solution in THF) over a time period of 30 min, the cooling bath removed on completion of addition and the reaction allowed to reach rt. After 2 h, the excess hydride was quenched by cautious addition of a sat. solution of potassium sodium tartrate (50 mL). The solidified mixture was extracted with hot THF, the combined organic phases concentrated by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with hexane/ethyl acetate (2:1) providing 0.056 g (34%) of the title compound.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
34%

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